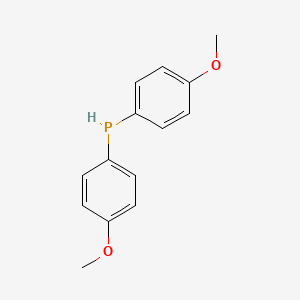

Bis(4-methoxyphenyl)phosphine

Cat. No. B1312688

Key on ui cas rn:

84127-04-8

M. Wt: 246.24 g/mol

InChI Key: FWKICRREDMVWRF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04343741

Procedure details

A solution-suspension of 1.4 g (5.34 mmol) of bis(4-methoxyphenyl)phosphine-oxide in 18 mL of toluene was treated under argon with 3.35 g (2.5 mL, 25 mmol) of trichlorosilane in one portion. This resulted in moderate heat and gas evolution and led to complete solution of the phosphine oxide. The mixture was heated at 90° for 5 h, whereupon the clear colorless solution was cooled to 0°. With vigorous stirring, 8.0 mL of 2 N aqueous sodium hydroxide solution (16 mmol) was added slowly while cooling the mixture in an ice-bath to moderate the vigorous reaction. When all the sodium hydroxide had been added, the mixture was allowed to warm to room temperature and stirred vigorously until all solid dissolved (30-90 min), leaving two clear, colorless liquid phases. The layers were allowed to separate and the toluene layer was drawn off under argon via a cannula. The aqueous layer was extracted with 2×20 mL of toluene. The combined toluene extracts were dried (deoxygenated brine and sodium sulfate), filtered, and stripped of solvent on the rotary evaporator at 80°/5 mm Hg to give 1.11 g (84.5%) of crude product. The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h to give 0.747 g (57%) of bis-(4-methoxyphenyl)phosphine as a colorless thick oil which shortly crystallized to colorless, slightly greasy crystals.

Name

phosphine oxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([PH:9](=O)[C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)=[CH:5][CH:4]=1.Cl[SiH](Cl)Cl.[PH3]=O.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH3:17][O:16][C:13]1[CH:12]=[CH:11][C:10]([PH:9][C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:15][CH:14]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.4 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)=O

|

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

|

|

Quantity

|

2.5 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl[SiH](Cl)Cl

|

Step Three

|

Name

|

phosphine oxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[PH3]=O

|

Step Four

|

Name

|

|

|

Quantity

|

8 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred vigorously until all solid

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This resulted

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

in moderate heat

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated at 90° for 5 h, whereupon the clear colorless solution

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling the mixture in an ice-bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vigorous reaction

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved (30-90 min)

|

|

Duration

|

60 (± 30) min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

leaving two clear

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous layer was extracted with 2×20 mL of toluene

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined toluene extracts were dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(deoxygenated brine and sodium sulfate)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

stripped of solvent on the rotary evaporator at 80°/5 mm Hg

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 1.11 g (84.5%) of crude product

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The thick oil was distilled by bulb to bulb distillation at 115°-135°/0.02 mm Hg for 1 h

|

|

Duration

|

1 h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC=C(C=C1)PC1=CC=C(C=C1)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.747 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.8% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |